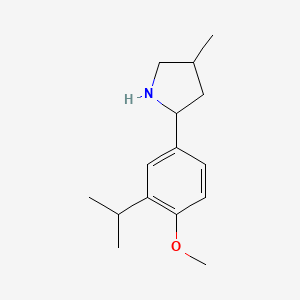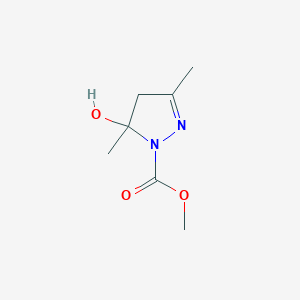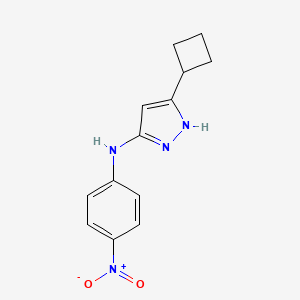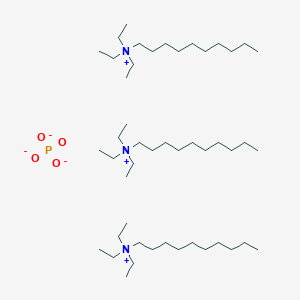![molecular formula C19H15ClN2O B12889945 1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole CAS No. 852955-92-1](/img/structure/B12889945.png)
1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a unique structure with a benzyl group, a chlorine atom, and a methylfuran moiety, making it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of 1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives to form the benzimidazole core.
Introduction of the Chlorine Atom: Chlorination of the benzimidazole core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.
Incorporation of the Methylfuran Moiety: The final step involves the coupling of the methylfuran group to the benzimidazole core, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom or reduction of the furan ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.
Coupling Reactions:
Applications De Recherche Scientifique
1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Researchers investigate its effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The chlorine atom and methylfuran moiety enhance its binding affinity and selectivity. The compound may interfere with DNA synthesis, protein function, or cellular signaling pathways, leading to its biological effects .
Comparaison Avec Des Composés Similaires
1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:
1-Benzyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole: Lacks the chlorine atom, which may affect its biological activity and binding properties.
5-Chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole: Lacks the benzyl group, potentially altering its pharmacokinetic properties.
1-Benzyl-5-chloro-1H-benzo[d]imidazole: Lacks the methylfuran moiety, which may influence its interaction with biological targets
Propriétés
Numéro CAS |
852955-92-1 |
|---|---|
Formule moléculaire |
C19H15ClN2O |
Poids moléculaire |
322.8 g/mol |
Nom IUPAC |
1-benzyl-5-chloro-2-(5-methylfuran-2-yl)benzimidazole |
InChI |
InChI=1S/C19H15ClN2O/c1-13-7-10-18(23-13)19-21-16-11-15(20)8-9-17(16)22(19)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3 |
Clé InChI |
FHZPCMNEPNOMLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2=NC3=C(N2CC4=CC=CC=C4)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


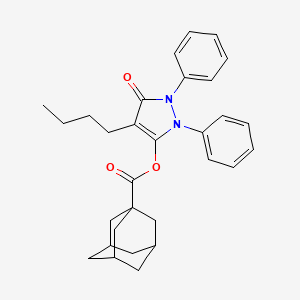
![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)
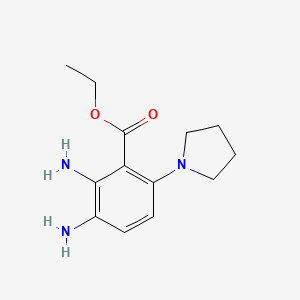
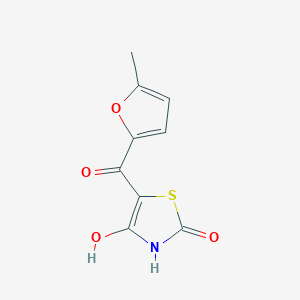
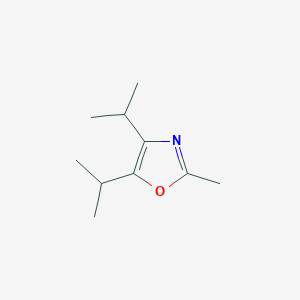
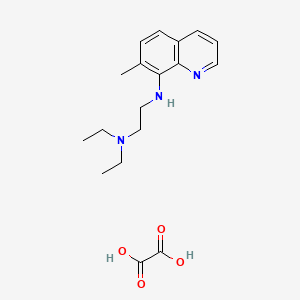
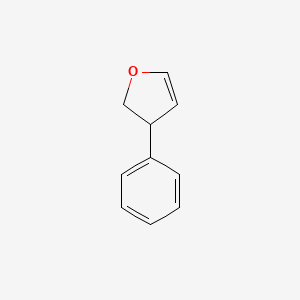
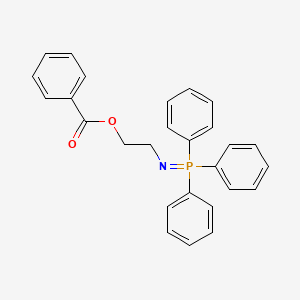
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)
